Tert-butyl (3-oxocyclopentyl)methylcarbamate chemical properties
Tert-butyl (3-oxocyclopentyl)methylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl ((3-oxocyclopentyl)methyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate, a versatile bifunctional building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, provide a robust synthetic pathway, analyze its reactivity, and explore its applications as a key intermediate in the synthesis of complex molecular architectures.
Introduction and Strategic Importance
Tert-butyl ((3-oxocyclopentyl)methyl)carbamate (CAS No. 1260674-55-2) is a valuable synthetic intermediate. Its structure uniquely combines a reactive ketone functionality with a Boc-protected primary amine, separated by a methylene bridge on a cyclopentyl scaffold. This arrangement offers a powerful platform for sequential and site-selective chemical modifications.
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, stable under a wide range of non-acidic conditions, allowing chemists to perform reactions on the ketone without affecting the amine.[1][] Subsequently, the Boc group can be selectively removed under acidic conditions to unmask the primary amine for further functionalization, such as amide bond formation, reductive amination, or sulfonylation. This "orthogonal" control is a cornerstone of modern multi-step organic synthesis.[3]
The cyclopentyl ring provides a semi-rigid, three-dimensional scaffold that is prevalent in many biologically active molecules, offering a distinct advantage over linear linkers by constraining the conformational flexibility of the final compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
The quantitative data for Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is summarized in the table below.
| Property | Value | Source/Method |
| CAS Number | 1260674-55-2 | Chemical Registry |
| Molecular Formula | C₁₁H₁₉NO₃ | - |
| Molecular Weight | 213.28 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogy |
| Solubility | Predicted: Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water | Analogy |
| Boiling Point | Predicted: > 250 °C (decomposes) | Estimation |
| Melting Point | Predicted: < 60 °C | Estimation |
Spectroscopic Profile (Predicted)
For unambiguous identification and quality control, a combination of spectroscopic methods is essential.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.45 ppm (9H) for the tert-butyl group, multiplets between 1.5-2.5 ppm for the cyclopentyl ring protons, and a doublet around 3.1-3.3 ppm for the -CH₂-N protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl of the ketone (~215-220 ppm), the carbamate carbonyl (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and various signals for the cyclopentyl ring and methylene bridge carbons.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the ketone C=O stretch (~1740 cm⁻¹), the carbamate N-H stretch (~3350 cm⁻¹), and the carbamate C=O stretch (~1685 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 214.1, and a sodium adduct [M+Na]⁺ at m/z 236.1.
Synthesis and Manufacturing Workflow
The synthesis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is not commonly detailed in single-publication sources. However, a robust and logical two-step synthetic route can be designed starting from the commercially available 3-oxocyclopentane-1-carbonitrile. This pathway involves the reduction of the nitrile to a primary amine, followed by a standard Boc-protection.
Synthetic Workflow Diagram
The overall process can be visualized as follows:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of (3-Oxocyclopentyl)methanamine
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Rationale: The reduction of a nitrile is a standard and high-yielding method to produce a primary amine. Catalytic hydrogenation using Raney Nickel is often preferred for industrial scale-up due to safety and cost, while lithium aluminum hydride (LiAlH₄) is a common choice for laboratory-scale synthesis due to its high reactivity.
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Protocol (using Catalytic Hydrogenation):
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To a hydrogenation vessel, add 3-oxocyclopentane-1-carbonitrile (1.0 eq).
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Add a suitable solvent, such as ethanol or methanol, and a catalytic amount of Raney Nickel (5-10 wt%).
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Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
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Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
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Self-Validation: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.
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Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield crude (3-oxocyclopentyl)methanamine, which can often be used in the next step without further purification.
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Step 2: Synthesis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate
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Rationale: The reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for introducing the Boc protecting group.[4][5] The reaction requires a base to neutralize the acidic byproduct.
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Protocol:
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Dissolve the crude (3-oxocyclopentyl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
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Cool the solution to 0 °C in an ice bath.
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Add a base, such as triethylamine (TEA, 1.2 eq) for organic solvents, or sodium hydroxide (NaOH, 1.2 eq) for aqueous mixtures.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Self-Validation: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.
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If using an organic solvent, wash the mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. If using an aqueous mixture, extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final product.
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Reactivity and Applications in Drug Discovery
The utility of this building block stems from the distinct reactivity of its two functional groups.
Caption: Key reactivity pathways for the title compound.
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Ketone Modifications: The ketone can undergo a variety of C-C and C-N bond-forming reactions. A primary application is reductive amination , where the ketone is reacted with a primary or secondary amine to form an intermediate imine, which is then reduced (e.g., with NaBH(OAc)₃) to yield a substituted aminocyclopentane derivative. This is a cornerstone reaction in building libraries of drug candidates.
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Amine Modifications (Post-Deprotection): After selective removal of the Boc group with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, the resulting primary amine is a potent nucleophile.[1] It can be readily acylated with carboxylic acids or acid chlorides to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated. This sequential approach is invaluable for constructing complex molecules where precise control over reactivity is paramount.
Analytical Methods for Quality Control
Ensuring the purity and identity of starting materials is critical. The following methods are recommended for the analysis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile mobile phase gradient (containing 0.1% TFA) is suitable for purity assessment. Detection can be achieved using a UV detector (at ~210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify any volatile impurities from the synthesis, such as residual solvents.
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Nuclear Magnetic Resonance (NMR): As described in section 2.2, ¹H and ¹³C NMR are the definitive methods for structural confirmation and identification.
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Thin-Layer Chromatography (TLC): For rapid reaction monitoring, TLC on silica gel plates with a mobile phase such as 30-50% ethyl acetate in hexanes is effective. Visualization can be achieved using UV light (if an impurity is UV-active) or by staining with potassium permanganate or ninhydrin (after heating to deprotect the amine).
Conclusion
Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is a strategically designed chemical building block that offers significant advantages for medicinal chemistry and drug discovery programs. Its bifunctional nature, coupled with the reliable and orthogonal reactivity of the ketone and the Boc-protected amine, provides chemists with a versatile tool for synthesizing novel compounds with controlled three-dimensional structures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable intermediate in research and development settings.
References
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
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Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
